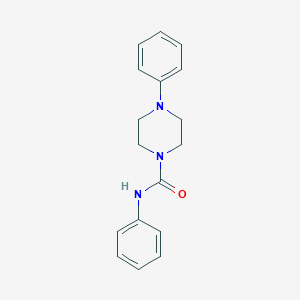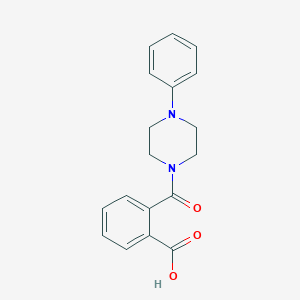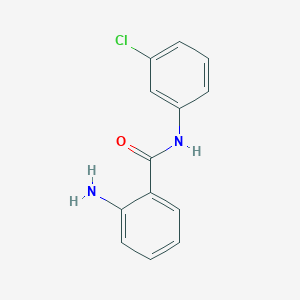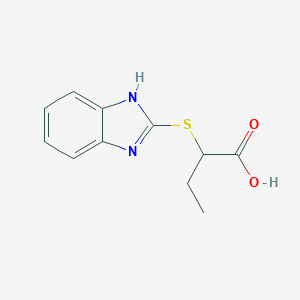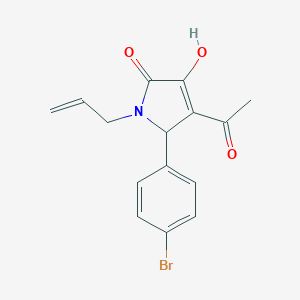
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPP is a pyrrole-based inhibitor that selectively targets serine hydrolases and has been found to have various biochemical and physiological effects.
Scientific Research Applications
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various scientific research applications. One of the most significant applications is in the field of proteomics, where it is used to identify and characterize the activity of serine hydrolases. 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has also been used in drug discovery, where it is used to screen for potential drug targets. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been used in the study of various diseases, including cancer, Alzheimer's, and Parkinson's.
Mechanism Of Action
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one works by irreversibly binding to the active site of serine hydrolases, which are enzymes involved in various physiological processes. This binding forms a covalent bond between 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one and the enzyme, which allows for the identification and characterization of the enzyme's activity.
Biochemical And Physiological Effects
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one can selectively inhibit the activity of serine hydrolases, which can lead to changes in various physiological processes. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have anti-inflammatory effects and has been shown to reduce the growth of cancer cells.
Advantages And Limitations For Lab Experiments
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its ability to selectively target serine hydrolases and its ability to irreversibly bind to the active site of enzymes. However, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Future Directions
There are several future directions for 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one research, including the development of more selective inhibitors, the identification of new serine hydrolase targets, and the development of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one-based diagnostic tools. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has the potential to be used in the development of new therapeutics for various diseases, including cancer and neurodegenerative disorders.
In conclusion, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole-based inhibitor that has significant potential applications in various fields. Its ability to selectively target serine hydrolases and its ability to irreversibly bind to the active site of enzymes make it a valuable tool for scientific research. However, further research is needed to fully understand the potential of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one and to develop new applications for this compound.
Synthesis Methods
The synthesis of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-acetyl-5-(4-bromophenyl)-3-hydroxy-2-cyclopenten-1-one. This intermediate is then reacted with propargyl alcohol in the presence of copper (I) iodide and triethylamine to form the final product, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one.
properties
CAS RN |
6194-20-3 |
|---|---|
Product Name |
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one |
Molecular Formula |
C15H14BrNO3 |
Molecular Weight |
336.18 g/mol |
IUPAC Name |
3-acetyl-2-(4-bromophenyl)-4-hydroxy-1-prop-2-enyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H14BrNO3/c1-3-8-17-13(10-4-6-11(16)7-5-10)12(9(2)18)14(19)15(17)20/h3-7,13,19H,1,8H2,2H3 |
InChI Key |
KTDSAGIJCIJEEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC=C)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



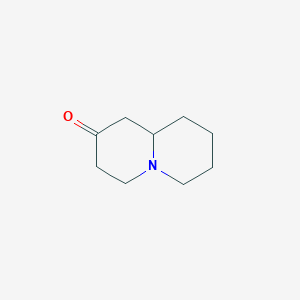
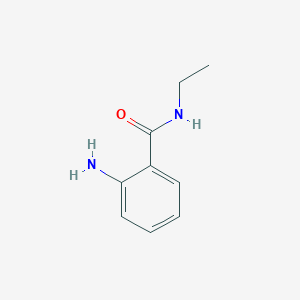
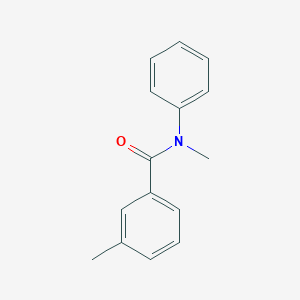
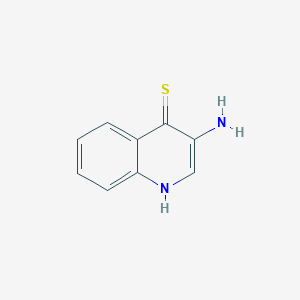
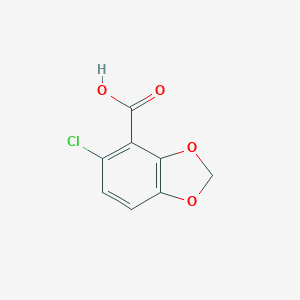
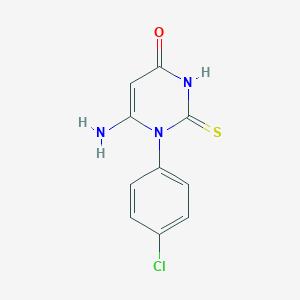
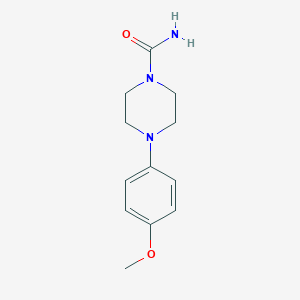
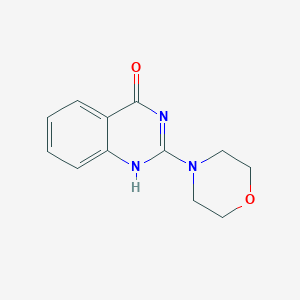
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
